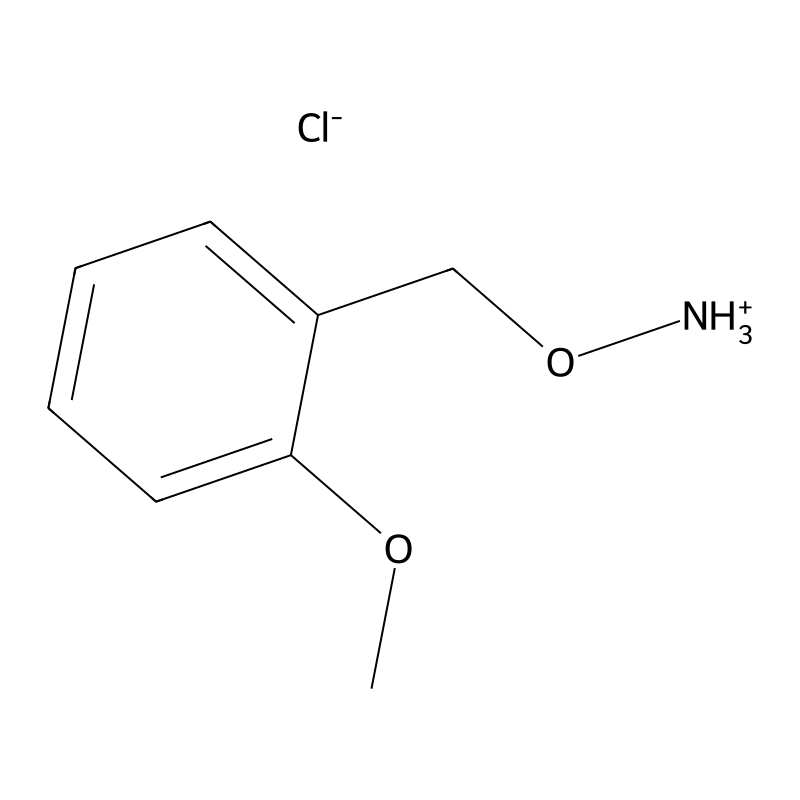O-(2-Methoxybenzyl)hydroxylamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
O-(2-Methoxybenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 189.64 g/mol. This compound is characterized by the presence of a hydroxylamine functional group attached to a methoxybenzyl moiety. It appears as a white solid and is soluble in various organic solvents. The compound is primarily utilized in pharmaceutical research and chemical synthesis due to its reactivity and ability to form stable intermediates in various reactions.
Potential Inhibitor of Diamine Oxidase (DAO)
AMBH is being investigated for its potential to inhibit Diamine Oxidase (DAO) []. DAO is an enzyme found in various tissues throughout the body and plays a role in the metabolism of certain amines. Inhibition of DAO activity could be beneficial in treating conditions like neurological disorders and hypertension where elevated polyamine levels are implicated [, ].
- Nucleophilic Substitution Reactions: The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in organic compounds, leading to the formation of new bonds.
- Reduction Reactions: This compound can be reduced to form amines, making it useful in synthetic organic chemistry.
- Acylation Reactions: The hydroxylamine can react with acyl chlorides or anhydrides to form N-acylhydroxylamines, which are valuable intermediates in drug synthesis.
These reactions highlight the versatility of O-(2-Methoxybenzyl)hydroxylamine hydrochloride in organic synthesis.
O-(2-Methoxybenzyl)hydroxylamine hydrochloride exhibits biological activity that may be relevant in therapeutic contexts. It has been shown to inhibit certain enzymes, such as indoleamine 2,3-dioxygenase-1 (IDO1), which plays a role in immune regulation and cancer progression. Compounds similar to O-(2-Methoxybenzyl)hydroxylamine have demonstrated sub-micromolar potency against IDO1, indicating potential applications in cancer therapy and immune modulation .
The synthesis of O-(2-Methoxybenzyl)hydroxylamine hydrochloride typically involves the following steps:
- Starting Material Preparation: The synthesis begins with the appropriate methoxybenzaldehyde.
- Formation of Hydroxylamine: The aldehyde is reacted with hydroxylamine hydrochloride under acidic conditions to form the corresponding hydroxylamine.
- Hydrochloride Salt Formation: The product can be converted into its hydrochloride salt by treatment with hydrochloric acid.
This method allows for the efficient production of the compound with high purity.
O-(2-Methoxybenzyl)hydroxylamine hydrochloride finds applications across various fields:
- Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzyme inhibition.
- Chemical Research: Used as a reagent in organic synthesis for developing new compounds.
- Analytical Chemistry: Employed in analytical methods for detecting and quantifying hydroxylamines in different matrices.
Studies on the interactions of O-(2-Methoxybenzyl)hydroxylamine hydrochloride with biological systems have revealed its potential effects on metabolic pathways and enzyme activities. Its role as an inhibitor of IDO1 suggests that it may modulate immune responses, which could be beneficial in treating cancer and autoimmune diseases. Further research is warranted to explore its full pharmacological profile and mechanisms of action.
Several compounds share structural similarities with O-(2-Methoxybenzyl)hydroxylamine hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| O-Benzylhydroxylamine hydrochloride | 2687-43-6 | 0.74 |
| O-(4-Methoxybenzyl)hydroxylamine | 876-33-5 | 0.88 |
| O-(3-Methoxybenzyl)hydroxylamine | 3839-39-2 | 0.79 |
| O-(2,4-Dimethoxybenzyl)hydroxylamine | 216067-66-2 | 0.88 |
| (3-Methoxy-5-methylphenyl)methanol | 119650-44-1 | 0.79 |
Uniqueness
O-(2-Methoxybenzyl)hydroxylamine hydrochloride stands out due to its specific methoxy substitution at the ortho position, which influences its reactivity and biological activity compared to other hydroxylamines. This unique substitution pattern may enhance its potency as an enzyme inhibitor, particularly against IDO1, making it a candidate for further medicinal chemistry exploration.








